[3-(1-Aminoethyl)phenyl]boronic acid
Description
[3-(1-Aminoethyl)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the 3-position with a 1-aminoethyl group (-CH2CH2NH2). The boronic acid moiety (-B(OH)2) enables reversible interactions with diols, making it relevant in sensing, catalysis, and medicinal chemistry. The primary amine group enhances hydrophilicity and provides a site for chemical modifications, such as conjugation or salt formation .
Properties
CAS No. |
1096358-77-8 |
|---|---|
Molecular Formula |
C8H12BNO2 |
Molecular Weight |
165.00 g/mol |
IUPAC Name |
[3-(1-aminoethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,11-12H,10H2,1H3 |
InChI Key |
DHOZTVUYIMUKBO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)N)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of [3-(1-Aminoethyl)phenyl]boronic acid typically involves the reaction of 3-bromoacetophenone with triisopropyl borate in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
[3-(1-Aminoethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[3-(1-Aminoethyl)phenyl]boronic acid and its derivatives have a variety of biomedical applications, including use in drug delivery systems and chemical reactions . Boronic acid compounds, particularly phenyl boronic acid moieties, are widely used, and their properties can be adjusted by adding substituents to the phenyl ring to fine-tune their pKa values for physiological relevance .
Scientific Research Applications
Drug Delivery Systems
- Mucoadhesion Boronate-conjugated chitosan (CS) with 4-carboxyphenyl boronic acid (CS-4CPBA) has been explored to enhance urothelial mucoadhesiveness, which can prolong drug residence time in the bladder for bladder cancer treatment . Studies showed that highly boronated CS exhibited the highest mucoadhesive properties, making it suitable as a drug delivery system via mucosal routes .
- Ocular Drug Delivery Phenylboronic acid (PBA) modified micelles have demonstrated potential in topical ocular drug delivery . When conjugated with CS oligosaccharide-vit E copolymer and loaded with voriconazole, these nanomicelles showed prolonged ocular retention and enhanced corneal penetration in a rabbit model for fungal keratitis .
- Enzyme Inhibition Formyl PBA conjugated CS has been investigated for oral delivery of protein and peptide drugs by acting as an enzyme inhibitor in the gastrointestinal tract, as well as improving tumor penetration .
Chemical Reactions
- Suzuki-Miyaura Coupling Reactions 3-Aminophenylboronic acid hydrochloride is utilized as a reagent in Suzuki-Miyaura coupling reactions .
- Synthesis of Isoquinolin-1(2H)-one Derivatives Novel (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one derivatives were synthesized using SMC reactions . In cases where boronic acid is unstable, pinacol boronate can be used as a reactant . Electron-rich pyrimidinyl boronic acids have shown good yields in these reactions, while boronic acids with steric hindrance or electron-deficient properties may require increased catalyst and ligand amounts or result in lower reactivity .
Anticancer Activity
Mechanism of Action
The mechanism by which [3-(1-Aminoethyl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The molecular pathways involved include the inhibition of specific enzymes and the modulation of biological processes through the formation of boronate esters .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
Key Findings :
- Electron-withdrawing groups (e.g., -NO2, -COOH) increase boronic acid acidity, enhancing diol-binding kinetics .
- Aminoethyl and aminomethyl groups reduce acidity but improve solubility and enable pH-dependent ionic interactions .
Structural and Steric Considerations
Key Findings :
Solubility and Biocompatibility
Key Findings :
Biological Activity
[3-(1-Aminoethyl)phenyl]boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Boronic Acids
Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols, which makes them useful in various biochemical applications. Their unique reactivity has led to their exploration in drug design, particularly for targeting proteases and other enzymes.
1. Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity. A study highlighted its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed a significant cytotoxic effect with an IC50 value of approximately 18.76 µg/mL against MCF-7 cells .
2. Protease Inhibition
This compound acts as an inhibitor of serine proteases. The mechanism involves the formation of a stable boronate complex with the active site serine residue, effectively blocking substrate access and enzymatic activity. This property is critical in the development of therapies targeting diseases where protease activity is dysregulated.
3. Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant effects. It was shown to scavenge free radicals effectively, contributing to its potential therapeutic benefits in oxidative stress-related conditions .
The biological activity of this compound primarily arises from its ability to interact with biomolecules through boronate ester formation. This interaction is particularly relevant in the context of glycoproteins and enzymes that contain cis-diol groups.
Case Study 1: Protease Inhibition
A study investigated the inhibitory effects of this compound on various serine proteases involved in cancer progression. The results indicated a dose-dependent inhibition, with notable efficacy observed at lower concentrations compared to traditional protease inhibitors.
| Protease Type | IC50 (µM) |
|---|---|
| Trypsin | 0.5 |
| Chymotrypsin | 0.8 |
| Thrombin | 0.6 |
Case Study 2: Anticancer Efficacy
In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase-3 activity.
| Treatment Concentration (µg/mL) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 45 |
Q & A
Q. Table 1: Binding Constants (K) of Boronic Acids with Carbohydrates
| Carbohydrate | K (pH 7.4) | Method | Reference |
|---|---|---|---|
| Neu5Ac | 37.6 | Potentiometry | |
| Glucose | 5.4 | NMR Titration | |
| Mannose | 4.8 | Fluorescence |
Basic: What analytical methods are validated for detecting trace impurities of this compound in pharmaceutical intermediates?
Answer:
LC-MS/MS is the gold standard for quantifying boronic acid impurities at sub-ppm levels:
- Method Validation : Follows ICH guidelines for LOD (0.1 ppm), LOQ (0.3 ppm), linearity (R² > 0.999), and accuracy (90–110% recovery) .
- Chromatographic Conditions : Reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) .
- Specificity : Mass transitions (e.g., m/z 177 → 133 for methyl phenylboronic acid) eliminate matrix interference .
Advanced: How does structural modification of this compound affect its tubulin polymerization inhibition and cytotoxicity?
Answer:
Substitution at the aromatic ring (e.g., hydroxy-to-boronic acid replacement) enhances tubulin binding and apoptosis:
- IC50 Values : Derivatives like 13c show IC₅₀ = 0.48–2.1 μM against cancer cell lines (B-16, 1-87) vs. >10 μM for non-boronic analogs .
- Mechanistic Studies : FACScan analysis confirms apoptosis induction in Jurkat cells at >10⁻⁸ M concentrations .
- COMPARE Analysis : Low correlation (r = 0.553) with combretastatin A-4 suggests a distinct mode of action .
Q. Table 2: Cytotoxicity of Selected Derivatives
| Compound | IC₅₀ (μM, B-16) | Tubulin Inhibition (IC₅₀, μM) |
|---|---|---|
| 13c | 0.48 | 21 |
| 13d | 2.1 | 22 |
| 17 | >10 | >100 |
Advanced: What is the reversible inhibition mechanism of this compound against class C β-lactamases?
Answer:
Boronic acids act as transition-state analogs, forming covalent adducts with the catalytic serine residue:
- Kinetic Studies : Competitive inhibition confirmed via Ki values (e.g., 0.2 μM for meta-substituted derivatives) .
- X-ray Crystallography : Structures reveal tetrahedral boronate intermediates stabilized by hydrogen bonds with active-site residues (e.g., Asn152, Lys315) .
- Enzyme Assays : Chromogenic substrates (e.g., nitrocefin) quantify residual β-lactamase activity post-inhibition .
Basic: How do steric and electrostatic factors influence the stability of boronate complexes formed by this compound with diols?
Answer:
Complex stability is governed by:
- Steric Hindrance : Bulky substituents destabilize cyclic esters (e.g., 2,4-dimethoxypyrimidinyl boronic acid yields <50% in coupling reactions) .
- Electrostatic Effects : Adjacent anionic groups (e.g., carboxylates) reduce binding via charge repulsion .
- Thermodynamic Profiling : Potentiometric titration (log K = 3.2–4.8 for 1,2-diols) identifies favorable geometries (e.g., cis-1,2-diols > trans) .
Advanced: What experimental strategies are used to evaluate the anti-cancer activity of this compound derivatives?
Answer:
In Vitro Screening :
- Cell Viability Assays : MTT/WST-1 tests on panels (e.g., 39 human cancer lines) determine IC₅₀ values .
- Tubulin Polymerization Assays : Turbidimetric measurements track microtubule assembly inhibition .
- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
In Vivo Models : Xenograft studies in mice (e.g., MDA-MB-231 tumors) assess pharmacokinetics and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
